N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Catalog No.
S2811442
CAS No.
955695-12-2
M.F
C17H20N2O3S2
M. Wt
364.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl...

CAS Number

955695-12-2

Product Name

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.48

InChI

InChI=1S/C17H20N2O3S2/c1-12(2)17(20)19-8-7-13-5-6-15(10-14(13)11-19)18-24(21,22)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3

InChI Key

BBJZXIYGGZVLGS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3

Solubility

not available

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, which include a tetrahydroisoquinoline core and a thiophene sulfonamide moiety. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the isobutyryl group contributes to its chemical reactivity and biological activity, making it a subject of interest in drug development.

Typical of sulfonamides and isoquinoline derivatives:

  • Oxidation: This process introduces oxygen-containing functional groups, potentially enhancing the compound's reactivity. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction reactions can remove oxygen or add hydrogen to the molecule, altering its functional groups.
  • Substitution: This reaction replaces one functional group with another, allowing for the modification of the compound's properties.

These reactions can be influenced by specific reagents and conditions, including temperature and pH levels, which are critical for achieving desired transformations in synthetic pathways.

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exhibits significant biological activity. Compounds of this class are often explored for their antibacterial and antidepressant properties. The sulfonamide group is particularly known for its role in inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, the tetrahydroisoquinoline structure has been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases .

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves several steps:

  • Acylation: The initial step usually involves the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines using isobutyryl chloride at the amino group.
  • Reduction: Following acylation, the endocyclic C=N bond may undergo reduction.
  • N-Alkylation: This step introduces alkyl groups to enhance solubility and biological activity.
  • Acid Hydrolysis: The final product is obtained through hydrolysis to yield the desired sulfonamide structure.

These methods can be optimized for scale-up in industrial production while focusing on yield and purity .

The compound is primarily investigated for its potential applications in pharmaceuticals. Its structural characteristics suggest possible uses in:

  • Antibacterial agents: Leveraging the sulfonamide component to inhibit bacterial growth.
  • Neuroprotective drugs: Utilizing the tetrahydroisoquinoline structure to develop treatments for neurological disorders.
  • Research tools: Serving as a precursor for synthesizing various modified sulfonamides that can be explored for additional biological activities .

Interaction studies involving N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide focus on its binding affinities with biological targets. These studies are crucial for understanding how the compound interacts at a molecular level with enzymes or receptors involved in disease pathways. Such interactions can inform modifications to enhance efficacy or reduce side effects in therapeutic contexts .

Several compounds share structural similarities with N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide:

Compound NameStructural FeaturesUnique Attributes
2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilineTetrahydroisoquinoline coreLacks sulfonamide functionality
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamideSimilar core with different substituentsEnhanced aromatic character
3-(7-chloro-3-methyl-1-benzothiophen-2-yl)sulfonamideContains thiophene but different core structureFocused on anti-inflammatory properties

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide stands out due to its combination of a tetrahydroisoquinoline framework with a thiophene sulfonamide moiety. This unique structural arrangement confers distinct biological activities and therapeutic potentials that differentiate it from other similar compounds. Its specific reactivity patterns and biological interactions make it a promising candidate for further research and development in medicinal chemistry .

XLogP3

2.8

Dates

Modify: 2023-08-17

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